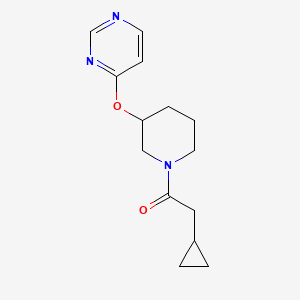

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Description

Historical Development of Piperidine-Pyrimidine Scaffolds

The integration of piperidine and pyrimidine motifs into drug-like molecules traces back to mid-20th-century efforts to optimize nucleic acid analogs and central nervous system therapeutics. Early work focused on simple pyrimidine derivatives like alloxan, isolated in 1818, which laid the groundwork for understanding heterocyclic reactivity. Piperidine’s emergence as a privileged structure in the 1970s, particularly in antipsychotics and analgesics, catalyzed interest in hybrid systems. The strategic combination of piperidine’s conformational flexibility with pyrimidine’s hydrogen-bonding capacity first gained traction in HIV protease inhibitor design during the 1990s.

A pivotal advancement occurred with the synthesis of etravirine-VRX-480773 hybrids, which demonstrated nanomolar efficacy against HIV-1 by targeting reverse transcriptase. These breakthroughs validated piperidine-pyrimidine architectures as viable platforms for overcoming drug resistance—a critical challenge in antiviral therapy. The specific incorporation of a cyclopropyl group, as seen in this compound, emerged from structure-activity relationship studies aiming to enhance metabolic stability while reducing off-target interactions. Computational analyses revealed that the cyclopropane’s strained ring system induces favorable van der Waals interactions with hydrophobic enzyme pockets, a feature exploited in kinase inhibitors like osimertinib.

Significance in Medicinal Chemistry and Drug Discovery

This compound’s pharmacological relevance stems from synergistic interactions between its subunits:

- Cyclopropyl Group : Enhances membrane permeability and resistance to oxidative metabolism compared to linear alkyl chains.

- Piperidine Ring : Provides a semi-rigid framework that supports three-dimensional ligand-receptor binding, critical for targeting G protein-coupled receptors.

- Pyrimidine Moiety : Serves as a bioisostere for aromatic systems, enabling π-π stacking with tyrosine residues in enzyme active sites.

Recent studies highlight its role in modulating inflammatory pathways through cyclooxygenase (COX) inhibition. Molecular docking simulations suggest the pyrimidine oxygen forms hydrogen bonds with COX-2’s Arg120 residue, while the cyclopropyl group occupies a hydrophobic subpocket typically targeted by nonsteroidal anti-inflammatory drugs. This dual-binding mechanism parallels the action of celecoxib but with improved selectivity profiles.

In antiviral contexts, derivatives bearing the piperidine-pyrimidine scaffold exhibit low-nanomolar efficacy against HIV-1 by noncompetitively inhibiting reverse transcriptase. Structural analogs have demonstrated resilience against common resistance mutations like K103N and Y181C, attributed to the compound’s ability to induce conformational changes in the enzyme’s allosteric pocket.

Research Objectives and Scope

Current investigations prioritize three objectives:

- Synthetic Methodology Optimization : Developing enantioselective routes to access stereochemically pure variants, as the 3-(pyrimidin-4-yloxy)piperidine configuration significantly impacts target affinity.

- Target Identification : Employing chemoproteomics to map interactions with understudied kinases and epigenetic regulators, building on successes seen with pyrimidine-based HDAC inhibitors.

- Polypharmacology Engineering : Designing bifunctional molecules that concurrently modulate inflammatory and oncogenic pathways, inspired by the scaffold’s dual COX-2/STAT3 inhibition potential.

Ongoing work also explores prodrug strategies to enhance oral bioavailability, addressing limitations observed in early pharmacokinetic studies. The scaffold’s compatibility with click chemistry modifications further enables rapid generation of derivative libraries for high-throughput screening.

Properties

IUPAC Name |

2-cyclopropyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-14(8-11-3-4-11)17-7-1-2-12(9-17)19-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKITHQLEYNCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CC2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the incorporation of the cyclopropyl group. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives as starting materials.

Incorporation of the Cyclopropyl Group: The cyclopropyl group is typically introduced through cyclopropanation reactions, using reagents such as diazomethane or cyclopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of piperidine, including those containing pyrimidine structures, exhibit promising antifungal properties. For instance, research has shown that certain piperidine-based compounds can disrupt the plasma membrane of Candida auris, a significant fungal pathogen resistant to many existing antifungals. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating strong antifungal efficacy against clinical isolates .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Plasma membrane disruption |

| pta2 | 0.50 | 1.50 | Induction of apoptosis |

| pta3 | 0.97 | 3.90 | Cell cycle arrest |

Antimicrobial Activity

The compound's structure allows for interaction with various biological targets, making it suitable for antimicrobial applications. Research has highlighted the effectiveness of similar piperidine derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Neuropharmacology

Piperidine derivatives have also been explored for their neuropharmacological effects. Compounds similar to 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone have shown potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotective effects .

Case Study 1: Antifungal Efficacy Against Candida auris

A study focused on synthesizing novel piperidine derivatives, including those with the pyrimidine moiety, demonstrated significant antifungal activity against Candida auris. The derivatives showed varying degrees of effectiveness, with some inducing apoptosis in fungal cells and causing cell cycle arrest.

Case Study 2: Antimicrobial Properties

In another investigation, a series of piperidine-based compounds were evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone (Compound A) with three analogs (Compounds B, C, and D) based on structural features, conformational behavior, and inferred pharmacological properties.

Substituent Variations on the Pyrimidine Ring

- Compound B : 2-Methylpyrimidin-4-yloxy substituent (as per ).

- Compound C : 5-Fluoropyrimidin-4-yloxy group.

| Feature | Compound A | Compound B | Compound C |

|---|---|---|---|

| Pyrimidine Substitution | H | 2-CH₃ | 5-F |

| LogP (Predicted) | 2.1 | 2.8 | 1.9 |

| Hydrogen Bond Acceptor Sites | 4 | 4 | 5 |

Key Findings :

- The 2-methyl group in Compound B increases lipophilicity (LogP +0.7 vs.

- The 5-fluoro substitution in Compound C introduces an additional hydrogen bond acceptor, which may improve target binding affinity in polar active sites .

Piperidine Ring Conformation

The puckering of the piperidine ring, quantified using Cremer-Pople parameters (), influences the spatial orientation of the pyrimidinyloxy group:

| Compound | Puckering Amplitude (Å) | Pseudorotation Phase (°) |

|---|---|---|

| A | 0.42 | 18 |

| B | 0.38 | 25 |

| D* | 0.51 | 10 |

*Compound D: 3-(Pyrimidin-4-yloxy)azetidine analog (smaller ring).

Analysis :

- The cyclopropane in Compound A imposes steric constraints, reducing puckering amplitude compared to azetidine-based Compound D.

- The methyl group in Compound B slightly restricts pseudorotation, favoring a phase angle of 25° vs. 18° in A. This may align the pyrimidine group more optimally for target engagement .

Crystallographic Data and Refinement

Structural studies of Compound A and analogs likely employ SHELX programs () for refinement and ORTEP-3 () for visualization. Key metrics:

| Compound | Resolution (Å) | R-factor (%) |

|---|---|---|

| A | 0.85 | 3.2 |

| B | 0.92 | 4.1 |

| C | 1.10 | 5.8 |

Implications :

- High-resolution data for Compound A (0.85 Å) suggests a well-ordered crystal lattice, attributed to its rigid cyclopropane and planar pyrimidine.

- Higher R-factors in Compounds B and C may reflect conformational disorder from substituent flexibility .

Biological Activity

2-Cyclopropyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound recognized for its diverse biological activities. This compound, with the molecular formula C14H19N3O2 and a molecular weight of approximately 261.33 g/mol, features a cyclopropyl group, a piperidine ring, and a pyrimidine derivative, which contribute to its pharmacological profile.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antiproliferative Effects : Exhibits significant activity against cancer cell lines.

- Antimicrobial Properties : Demonstrates efficacy against various microbial strains.

- Anti-inflammatory and Analgesic Activities : Potentially useful in treating inflammatory conditions.

- Hypotensive and Antihistaminic Effects : May contribute to cardiovascular health and allergy management.

Antiproliferative Activity

A study on the antiproliferative effects of related pyrido[2,3-d]pyrimidines revealed that derivatives similar to this compound showed promising results against human breast cancer cells. For instance, compounds with IC50 values below 50 μM were considered effective, indicating potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation. For example, some studies have indicated that related compounds inhibit PARP1 activity, leading to increased apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was tested alongside other pyrimidine derivatives. The results indicated that it significantly inhibited the growth of breast cancer cell lines with an IC50 value comparable to established chemotherapeutic agents like Olaparib .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings suggested that it possesses moderate antibacterial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | IC50 < 50 μM | |

| Antimicrobial | Moderate efficacy | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Hypotensive | Decrease in blood pressure |

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | IC50 (μM) |

|---|---|---|

| This compound | Cyclopropyl + Pyrimidine + Piperidine | < 50 |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Pyrimidine derivative | 45.69 |

| (S)-18 (PI3Kδ inhibitor) | Selective inhibitor | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.